3-Amino-2,4-difluorobenzeneboronic acid pinacol ester
Overview
Description
3-Amino-2,4-difluorobenzeneboronic acid pinacol ester is a chemical compound with the molecular formula C12H16BF2NO2 . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .
Molecular Structure Analysis
The molecular structure of 3-Amino-2,4-difluorobenzeneboronic acid pinacol ester consists of a benzene ring with two fluorine atoms, an amino group, and a boronic acid pinacol ester group . The molecular weight of the compound is given as 255.07 g/mol .Scientific Research Applications
Polymer Synthesis and Applications
A notable application involves the synthesis of H2O2-cleavable poly(ester-amide)s using a related boronic acid ester in Passerini multicomponent polymerization. These polymers show potential as H2O2-responsive delivery vehicles due to their ability to degrade in the presence of hydrogen peroxide, demonstrating utility in controlled release systems (Yang Cui et al., 2017).
Electrochemical Detection
Boronic acid esters have been utilized in the fabrication of highly-selective electrochemical sensors for the determination of catechol. This is achieved through the modification of electrodes with boronic acid-functionalized carbon nanotubes, which exhibit high selectivity due to the specific bonding of boronic acid with diols (Wei Liu et al., 2014).
Analytical Challenges and Solutions
Research highlights the analytical challenges presented by highly reactive pinacolboronate esters, crucial in Suzuki coupling reactions. Strategies for their stability and analysis are discussed, underlining the importance of specific methodologies for assessing the purity and quality of these compounds in synthetic chemistry (Q. Zhong et al., 2012).
Glucose Sensing
In another study, boronic acid-functionalized graphene quantum dots were synthesized for selective and sensitive glucose detection, showing potential for in vivo monitoring applications (Zhi-bei Qu et al., 2013).
Catalysis in Synthesis
The catalytic applications of boronic acids in organic synthesis are vast. One study describes the use of a trifluorobenzeneboronic acid as a catalyst in the synthesis of 4-pyrazolyl 1,4-dihydropyridines, showcasing an eco-benign and facile synthesis approach (R. Sridhar & P. Perumal, 2005).
Safety And Hazards
properties
IUPAC Name |
2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6H,16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGLBRAIKSVSIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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